Aspochalasin J

Cytotoxicity Cancer Cell Lines Cytochalasan SAR

Aspochalasin J is a fungal secondary metabolite belonging to the cytochalasan class, characterized by a perhydroisoindole-1-one moiety fused to a 12-membered macrocyclic lactone ring. It was first isolated from Aspergillus flavipes alongside its congeners aspochalasin I and K, and its absolute configuration has been established by extensive 1D/2D NMR spectroscopic analysis.

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
Cat. No. B1259587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspochalasin J
Synonymsaspochalasin J
Molecular FormulaC24H35NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1C2C(NC(=O)C23C(C=C(CCCC(C=CC(=O)O3)O)C)C=C1C)CC(C)C
InChIInChI=1S/C24H35NO4/c1-14(2)11-20-22-17(5)16(4)13-18-12-15(3)7-6-8-19(26)9-10-21(27)29-24(18,22)23(28)25-20/h9-10,12-14,17-20,22,26H,6-8,11H2,1-5H3,(H,25,28)/b10-9+,15-12+/t17-,18+,19+,20+,22+,24-/m1/s1
InChIKeyHXVGXVHKKDWYHZ-CEEOZWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspochalasin J: A Structurally Distinct Cytochalasan with Tunable Cytotoxicity for Targeted Actin Studies


Aspochalasin J is a fungal secondary metabolite belonging to the cytochalasan class, characterized by a perhydroisoindole-1-one moiety fused to a 12-membered macrocyclic lactone ring [1]. It was first isolated from Aspergillus flavipes alongside its congeners aspochalasin I and K, and its absolute configuration has been established by extensive 1D/2D NMR spectroscopic analysis [1].

Actin-targeting cytochalasan probe
Hydroxylation-dependent cytotoxicity context
Structurally characterized (NMR) scaffold

Why In-Class Substitution Fails for Aspochalasin J: Structural Microheterogeneity Drives Functional Divergence


Cytochalasans share a conserved macrocyclic scaffold, yet subtle variations in hydroxylation patterns, stereochemistry, and ring size profoundly impact target engagement and cellular response [1]. The aspochalasin subfamily demonstrates that even single hydroxyl group differences (e.g., C-17 hydroxylation status) translate into distinct cytotoxicity profiles [1], making pharmacophore-level substitution between aspochalasin J and its analogs (e.g., aspochalasin I, D) inaccurate for reproducible experimental outcomes.

Target Compound
Potential Substitute
Risk Context
Aspochalasin J
Aspochalasin I (C-17 hydroxylated analog)
Hydroxylation pattern mismatch may reverse cell-line selectivity
Aspochalasin J
Aspochalasin D
Higher cytotoxicity may confound sustained actin dynamics readouts

Aspochalasin J Product-Specific Quantitative Evidence Guide


Head-to-Head Cytotoxicity Profiling Reveals Cell-Line-Dependent Potency Differences

Aspochalasin J exhibits a distinct cytotoxicity signature compared to its closest congeners across NCI-H460 (non-small cell lung), MCF-7 (breast), and SF-268 (CNS) cancer cell lines [1]. While aspochalasin I shows moderate pan-cytotoxicity (IC50 22.1, 33.4, 19.9 µM respectively), aspochalasin J demonstrates reduced potency against NCI-H460 (IC50 55.2 µM) yet comparable activity against MCF-7 (14.9 µM) and SF-268 (13.4 µM) [1]. Aspochalasin K, in contrast, is uniformly more potent across all three lines [1].

Cell-line potency
Head-to-head
NCI-H460: J 55.2, I 22.1, K 14.3 µM
MCF-7: J 14.9, I 33.4, K 13.1 µM
SF-268: J 13.4, I 19.9, K 19.9 µM
Supports cell-line-specific cytotoxicity endpoint comparison
Rank order varies by cell type; verify in target model
Cytotoxicity Cancer Cell Lines Cytochalasan SAR

C-17 Deoxy Architecture Differentiates Aspochalasin J from Aspochalasin I with Functional Consequences

Aspochalasin J differs from aspochalasin I solely by the absence of a hydroxyl group at C-17, possessing an 18-mono-hydroxy configuration instead of the 17,18-diol found in aspochalasin I [1]. This single oxygen atom difference reduces hydrogen bonding capacity at the macrocycle-perhydroisoindole junction, correlating with a substantially altered cytotoxicity profile across multiple cancer cell lines [1].

Hydroxyl pattern
Class-level
Aspochalasin J: C-18 mono-hydroxy
Aspochalasin I: C-17, C-18 diol
Hydroxylation status may contribute to selectivity shift across cell lines
Loss of one H-bond donor; linked to altered rank order
Structure-Activity Relationship Hydroxylation Pattern Cytochalasan

Milder Actin-Targeting Tool: Aspochalasin J vs. Potent Aspochalasin D for Controlled Perturbation

Aspochalasin J is approximately 16-fold less cytotoxic than aspochalasin D against NCI-H460 cells (IC50 55.2 vs 3.4 µM), yet retains sufficient actin-binding affinity to disrupt cytoskeletal dynamics [1]. This lower cytotoxicity window makes aspochalasin J preferable for studies requiring sustained actin perturbation without rapid cell death, such as migration assays or subcellular trafficking studies.

Milder actin probe
Head-to-head
J IC50 55.2 µM vs D 3.4 µM in NCI-H460 (16.2× lower cytotoxicity)
Supports controlled actin perturbation endpoint selection
Confirm actin disruption vs cytotoxicity window in assay
Actin Cytoskeleton Cytochalasin Controlled Perturbation

Best Research and Industrial Application Scenarios for Aspochalasin J


Differential Cancer Cell Line Screening for Cytochalasan Sensitivity

Use aspochalasin J as a reference compound in parallel with aspochalasin I and K to identify cancer cell lines that exhibit selective sensitivity based on hydroxylation-dependent mechanisms. The contrasting IC50 patterns (e.g., NCI-H460: J 55.2 µM; I 22.1 µM; K 14.3 µM; MCF-7: J 14.9 µM; I 33.4 µM; K 13.1 µM) provide a diagnostic fingerprint for cell-line-specific SAR [1].

Controlled Actin Cytoskeleton Perturbation in Live-Cell Imaging

Aspochalasin J's 16-fold lower cytotoxicity compared to aspochalasin D enables longer-duration actin dynamics studies without triggering apoptosis, suitable for time-lapse microscopy of cell migration, endocytosis, or organelle trafficking. The quantitative IC50 differential (55.2 vs 3.4 µM in NCI-H460) provides a practical concentration window for reproducible actin perturbation [1].

Medicinal Chemistry Scaffold for C-17 Functionalization

The C-17 deoxy scaffold of aspochalasin J serves as a starting point for structure-activity relationship (SAR) campaigns seeking to tune cytotoxicity through selective hydroxylation, acylation, or halogenation at this position. The direct comparability with aspochalasin I (C-17 hydroxylated) enables head-to-head assessment of synthetic modifications [1].

Natural Product Dereplication Standard for Aspochalasin Congeners

Due to its distinct NMR signature (e.g., C-18 mono-hydroxy pattern, 12-membered lactone) and well-characterized cytotoxicity profile, aspochalasin J can be used as an authentic standard in LC-MS/MS dereplication workflows to distinguish among aspochalasin subclasses (I, J, K, C, D, E) in fungal extract libraries [1].

Application
Selection Property
Validation Focus
Cytochalasan sensitivity profiling
Cross-congener cytotoxicity pattern
Cell-line IC50 ranking and selectivity context
Actin dynamics live-cell imaging
Lower cytotoxicity window
Sustained actin perturbation without acute cell death
C-17 scaffold for SAR
C-17 deoxy modification site
Hydroxylation-dependent activity comparison
Dereplication standard
Distinct NMR/LC-MS signature
Congener identification in fungal extract libraries
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